molecular formula C12H9NO5S B1387163 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid CAS No. 1170897-01-4

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid

Cat. No.: B1387163
CAS No.: 1170897-01-4
M. Wt: 279.27 g/mol
InChI Key: NSDQIIAOPRGICE-UHFFFAOYSA-N
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Description

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .


Synthesis Analysis

Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .


Molecular Structure Analysis

Pyrrole-2-carboxaldehydes have a structure that contains a formyl functional group at the 2-position of a pyrrole ring .


Chemical Reactions Analysis

In the stages of diabetes, many metabolites are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For example, the molecular weight of a similar compound, 6-(2-Formyl-1H-pyrrol-1-yl)hexanoic acid, is 209.24 g/mol .

Future Directions

The future directions in the study of pyrrole-2-carboxaldehydes could involve further exploration of their biological activities and potential applications in medicine .

Biochemical Analysis

Biochemical Properties

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a non-enzymatic reaction between amines and sugars that produces 2-formylpyrroles . These interactions can lead to the formation of biologically active compounds with hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Additionally, these compounds can modulate immune responses and protect liver cells from damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrrole derivatives are known to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for viral replication and cell division . This binding interaction can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that 2-formylpyrroles, which share structural similarities with our compound, are relatively stable under laboratory conditions . Long-term exposure can lead to gradual degradation, affecting their biological activity. In vitro and in vivo studies have demonstrated that these compounds can maintain their biological effects over extended periods, although their potency may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as hepatoprotection and immunostimulation . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For instance, the Maillard reaction, which involves the interaction of amines and sugars, produces 2-formylpyrroles that exhibit various biological activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, pyrrole derivatives are known to be transported across cell membranes by specific transporters, influencing their intracellular distribution and biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, pyrrole derivatives have been observed to localize in the nucleus, where they can interact with DNA and modulate gene expression . This subcellular localization can influence the compound’s biological effects and therapeutic potential.

Properties

IUPAC Name

5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQIIAOPRGICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 2
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 3
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 4
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 5
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid

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